6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine is a synthetic organic compound belonging to the indazole class of compounds. Indazoles are characterized by a fused benzene and pyrazole ring structure, which imparts unique chemical properties and biological activities. This specific compound features a trifluoroethoxy group that enhances its solubility and potential reactivity. The compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as a kinase inhibitor.
The compound can be classified under substituted indazoles, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. Various synthetic methods have been developed to produce indazole derivatives, including those involving palladium-catalyzed reactions and other coupling techniques. The presence of the trifluoroethoxy moiety suggests enhanced lipophilicity, which may influence its pharmacokinetic profile.
The synthesis of 6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine can be achieved through several methodologies:
The synthesis typically involves:
The reaction conditions often require careful optimization of temperature and time to maximize yield while minimizing side reactions.
Key structural data includes:
6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine can undergo various chemical reactions typical for indazole derivatives:
Reactions are typically conducted under controlled conditions (e.g., inert atmosphere) to avoid oxidation or hydrolysis of sensitive groups.
The mechanism of action for 6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine primarily involves its interaction with specific biological targets such as kinases. The binding affinity and selectivity towards these targets can lead to inhibition of their activity, thereby affecting cellular signaling pathways involved in various diseases.
Studies have shown that modifications in the indazole structure significantly affect binding affinity and selectivity towards different kinases.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine has potential applications in various scientific fields:
The 1H-indazole nucleus represents a privileged scaffold in medicinal chemistry due to its versatile interactions with biological targets and favorable physicochemical properties. This bicyclic aromatic system, consisting of fused benzene and pyrazole rings, provides a planar geometry suitable for π-stacking interactions and multiple hydrogen bonding sites through its ring nitrogens and substitutable positions. The target compound 6-(2,2,2-Trifluoroethoxy)-1H-indazol-3-ylamine positions a key trifluoroethoxy group at the 6-position and an amino group at the 3-position, creating distinctive electronic and steric properties compared to clinically established indazole-based drugs [8].
When compared to FDA-approved indazole-containing therapeutics, significant structural parallels emerge:
Table 1: Structural Comparison of Clinically Exploited Indazole Derivatives
Compound | Core Scaffold | 3-Position | 6-Position | Therapeutic Target |
---|---|---|---|---|
Niraparib | 1H-indazole | Carboxamide | Unsubstituted | PARP enzyme |
Pazopanib | 1H-indazole | Amino linkage | Methylsulfonyl | VEGF/PDGF receptors |
Target Compound | 1H-indazole | Amino | Trifluoroethoxy | Under investigation |
The 3-amino substitution in the target compound is particularly noteworthy as it mirrors the pharmacophoric arrangement in pazopanib, where this group serves as a hydrogen-bond donor/acceptor critical for kinase domain interactions. This configuration enables the formation of key hydrogen bonds with kinase hinge regions, as demonstrated in crystallographic studies of pazopanib-bound complexes. The electron-donating character of the amine group also modulates the electron density distribution across the indazole ring system, potentially enhancing binding affinity for ATP-binding pockets in various kinases [9].
Structurally related compounds such as 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine (CAS 134262960) demonstrate how halogenation at the 7-position combined with trifluoroethyl substitution at N1 creates potent bioactive molecules targeting proliferative pathways. Similarly, 1-Methyl-1H-indazol-6-yl-amine (CAS 74728-65-7) exemplifies the pharmaceutical utility of simple 6-aminoindazole derivatives as synthetic intermediates in anticancer agents, with its crystalline beige powder form being stable at 0-8°C for extended storage [6]. These structural analogs highlight the medicinal chemistry potential of the target compound's specific substitution pattern.
Indazole derivatives exhibit remarkable target promiscuity, with documented activities against:
This broad target profile stems from the indazole scaffold's ability to mimic purine bases while offering diverse substitution vectors. The antimicrobial potential of indazole derivatives has been demonstrated against problematic pathogens including Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, and the fungal strain Candida albicans [8]. The structural similarity of the target compound to these bioactive derivatives suggests potential unexplored therapeutic applications in infectious disease contexts.
The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) represents a strategically valuable substituent in medicinal chemistry, particularly when incorporated into privileged scaffolds like indazole. This moiety confers distinctive physicochemical properties including enhanced lipophilicity (π-system), metabolic stability, and subtle steric demands that significantly influence target binding interactions. The trifluoroethoxy group's strong electron-withdrawing character (σₚ = 0.45, π = 1.04) dramatically alters the electronic environment of the aromatic system it decorates, affecting electron distribution across the indazole scaffold and potentially modulating binding affinity for electron-rich receptor sites [1].
The metabolic stability enhancement provided by trifluoroethoxy substitution stems primarily from two factors:
This stability profile is exemplified in the chemical properties of the structurally related compound 6-(2,2,2-Trifluoro-ethoxy)-pyridin-3-ylamine hydrochloride (CAS 942615-21-6), which features the same trifluoroethoxy substituent on a pyridine system. This compound demonstrates favorable logP value of 2.99, indicating enhanced membrane permeability compared to non-fluorinated analogs, while maintaining water solubility as its hydrochloride salt [1]. These properties are directly relevant to the target indazole derivative, suggesting potential for improved pharmacokinetic profiles over non-fluorinated indazole analogs.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0